molecular formula C13H11N3O3 B12573035 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide CAS No. 600128-25-4

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide

Cat. No.: B12573035
CAS No.: 600128-25-4
M. Wt: 257.24 g/mol
InChI Key: ZDLTYOVPUAHOPJ-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide is an organic compound with the molecular formula C13H11N3O3 It is a derivative of benzamide, where the benzamide core is substituted with a methyl group, a nitro group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of the pyridinyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the pyridinyl group can be carried out using a coupling reaction with 2-chloropyridine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 3-Methyl-2-amino-N-(2-pyridinyl)benzamide.

    Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.

    Oxidation: 3-Carboxy-2-nitro-N-(2-pyridinyl)benzamide.

Scientific Research Applications

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(3-pyridinyl)benzamide
  • N-(3-Methyl-2-pyridinyl)benzamide
  • 2-Methyl-N-(4-methyl-2-pyridinyl)benzamide
  • 3-Nitro-N-(2-pyridinyl)benzamide

Uniqueness

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

600128-25-4

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-methyl-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-5-4-6-10(12(9)16(18)19)13(17)15-11-7-2-3-8-14-11/h2-8H,1H3,(H,14,15,17)

InChI Key

ZDLTYOVPUAHOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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